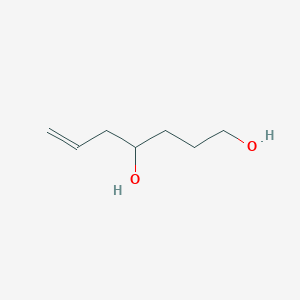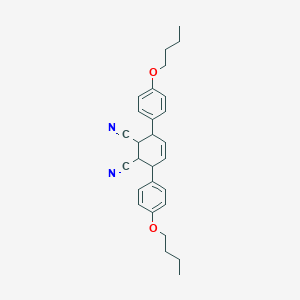methanone CAS No. 89881-45-8](/img/structure/B14388023.png)
[4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-4-phenylpiperidin-3-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-4-phenylpiperidin-3-ylmethanone is a complex organic compound that features a piperidine ring substituted with hydroxy, sulfonyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-4-phenylpiperidin-3-ylmethanone typically involves multi-step organic reactions. One common approach is to start with a piperidine derivative and introduce the hydroxy, sulfonyl, and phenyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and yield. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-4-phenylpiperidin-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions involving halogenating agents or nitrating mixtures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonyl group may produce a sulfide.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-4-phenylpiperidin-3-ylmethanone may be studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets may lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound may find applications in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-4-phenylpiperidin-3-ylmethanone exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)proline: A related compound with a proline backbone instead of a piperidine ring.
4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-4-phenylpiperidin-3-yl](phenyl)methanone analogs: Compounds with similar structures but different substituents on the piperidine ring or phenyl groups.
Uniqueness
The uniqueness of 4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-4-phenylpiperidin-3-ylmethanone lies in its specific combination of functional groups and structural features. This makes it a versatile compound for various applications and distinguishes it from other similar molecules.
Properties
CAS No. |
89881-45-8 |
|---|---|
Molecular Formula |
C25H25NO4S |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
[4-hydroxy-1-(4-methylphenyl)sulfonyl-4-phenylpiperidin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C25H25NO4S/c1-19-12-14-22(15-13-19)31(29,30)26-17-16-25(28,21-10-6-3-7-11-21)23(18-26)24(27)20-8-4-2-5-9-20/h2-15,23,28H,16-18H2,1H3 |
InChI Key |
KYFFUGBJDPNZBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C(C2)C(=O)C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Chloromethyl)cyclobutane-1-sulfonyl]benzene](/img/structure/B14387945.png)
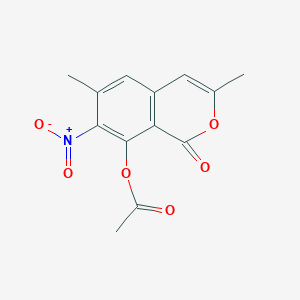
![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-diethylurea](/img/structure/B14387960.png)

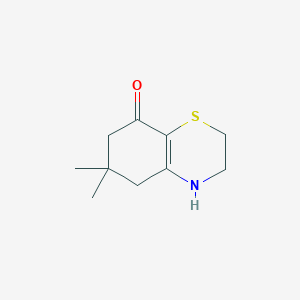
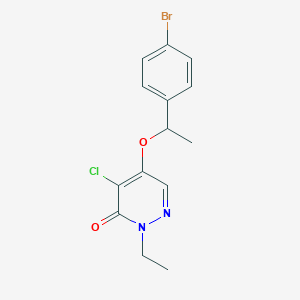
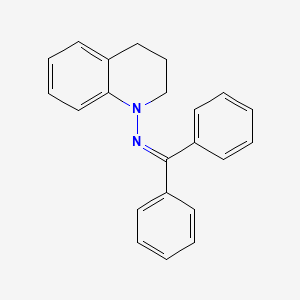
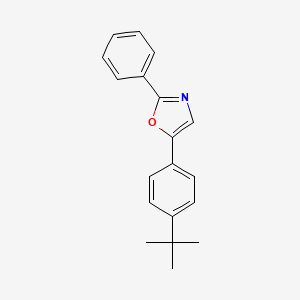
![(2E)-2-[(2-Chlorophenyl)imino]-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14387994.png)
